1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene
Overview
Description
1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C10H5BrF6. This compound is characterized by the presence of a bromopropynyl group and two trifluoromethyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene typically involves the bromination of propargyl compounds. One common method involves the reaction of propargyl alcohol with phosphorus tribromide (PBr3) in the presence of a solvent like dichloromethane at low temperatures . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can yield corresponding alcohols or alkanes.
Scientific Research Applications
1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene involves its interaction with various molecular targets. The bromopropynyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(3-bromoprop-1-ynyl)benzene: Similar structure but with two bromopropynyl groups attached to the benzene ring.
3-Bromo-1-trimethylsilyl-1-propyne: Contains a trimethylsilyl group instead of trifluoromethyl groups.
Uniqueness
1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both bromopropynyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable in various research applications.
Properties
IUPAC Name |
1-(3-bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF6/c12-3-1-2-7-4-8(10(13,14)15)6-9(5-7)11(16,17)18/h4-6H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPOYOJPUQITPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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